6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
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Overview
Description
Preparation Methods
The synthesis of 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide. The oxidation process typically yields quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like sodium ethoxide, resulting in the formation of ethoxy derivatives.
Scientific Research Applications
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can be compared with other similar compounds, such as:
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound lacks the methoxy group, which may result in different chemical and biological properties.
6-Ethoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: The ethoxy derivative may exhibit different reactivity and biological activity compared to the methoxy derivative.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-11-10(5-8)9-4-7(9)6-12-11/h2-3,5,7,9,12H,4,6H2,1H3 |
InChI Key |
KGRKXMHPBWXLGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC3C2C3 |
Origin of Product |
United States |
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